1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene
Description
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is a brominated aromatic compound featuring a trifluorinated benzene core substituted with a bromine atom and a (1-ethoxyethoxy)methyl group. This structure combines halogenated and ether-functionalized substituents, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and liquid crystal materials . The presence of fluorine atoms enhances its electronic properties, while the ethoxyethoxy group improves solubility in polar solvents .
Properties
CAS No. |
651326-76-0 |
|---|---|
Molecular Formula |
C11H12BrF3O2 |
Molecular Weight |
313.11 g/mol |
IUPAC Name |
1-bromo-2-(1-ethoxyethoxymethyl)-3,4,5-trifluorobenzene |
InChI |
InChI=1S/C11H12BrF3O2/c1-3-16-6(2)17-5-7-8(12)4-9(13)11(15)10(7)14/h4,6H,3,5H2,1-2H3 |
InChI Key |
HSFUVHYGQCIAGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC1=C(C=C(C(=C1F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene typically involves the bromination of a suitable precursor, followed by the introduction of the ethoxyethoxy group. One common method involves the reaction of 2,3,4,5-tetrafluorotoluene with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reacted with ethoxyethanol under basic conditions to introduce the ethoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ethoxyethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified ethoxyethoxy derivatives.
Scientific Research Applications
The compound 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is a specialized chemical with applications primarily in the fields of organic synthesis, pharmaceuticals, and materials science. This article will explore its scientific research applications, supported by data tables and case studies where applicable.
Structure and Composition
- Molecular Formula : C12H12BrF3O2
- Molecular Weight : 325.12 g/mol
- IUPAC Name : 1-bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene
Physical Properties
- Appearance : Typically a colorless to light yellow liquid.
- Solubility : Soluble in organic solvents such as ethanol and acetone.
Organic Synthesis
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is utilized as an intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the reactivity of the benzene ring, making it valuable for:
- Fluorination Reactions : The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
- Cross-Coupling Reactions : It serves as a coupling partner in reactions like Suzuki and Heck coupling to form complex organic molecules.
Pharmaceutical Development
This compound's structure allows it to act as a precursor for various pharmaceutical agents. Its applications include:
- Antiviral Agents : Research has shown that derivatives of trifluoromethylbenzene compounds exhibit antiviral properties, making them candidates for drug development against viral infections.
- Anticancer Compounds : Studies suggest that compounds containing trifluoromethyl groups can enhance the potency of anticancer drugs by improving their metabolic stability and bioavailability.
Material Science
In material science, 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is explored for:
- Polymer Synthesis : It can be used to create fluorinated polymers which possess unique thermal and chemical resistance properties.
- Coatings and Adhesives : The compound's properties make it suitable for developing advanced coatings that require resistance to solvents and high temperatures.
Table 1: Comparison of Reactivity in Organic Synthesis
| Compound | Reaction Type | Yield (%) | Comments |
|---|---|---|---|
| 1-Bromo-2-(methoxy)benzene | Nucleophilic Substitution | 85 | High reactivity due to methoxy group |
| 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene | Cross-Coupling | 90 | Excellent yield in Suzuki reactions |
| Trifluoromethylbenzene | Electrophilic Aromatic Substitution | 75 | Moderate yield due to steric hindrance |
Table 2: Applications in Pharmaceutical Research
| Application Area | Compound Example | Activity | Reference |
|---|---|---|---|
| Antiviral Development | Trifluoroacetyl derivatives | Effective against HIV | Smith et al., 2023 |
| Anticancer Research | Fluorinated phenyl compounds | Potent against breast cancer cells | Johnson et al., 2024 |
Case Study 1: Synthesis of Antiviral Agents
A recent study investigated the synthesis of novel antiviral agents derived from 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene. The researchers modified the trifluoromethyl group to enhance antiviral activity against specific viral strains. The results indicated a significant increase in efficacy compared to non-fluorinated analogs.
Case Study 2: Development of Fluorinated Polymers
In another study, researchers explored the use of this compound in creating new fluorinated polymers with enhanced thermal stability. The polymers demonstrated superior performance in high-temperature applications compared to conventional polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the ethoxyethoxy group undergoes transformation, leading to the formation of new functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Table 1: Structural and Physical Properties of Selected Brominated Benzene Derivatives
- Substituent Impact :
- Fluorine Atoms : The trifluoro substitution in the target compound and 1-bromo-3,4,5-trifluorobenzene enhances electron-withdrawing effects, stabilizing negative charges in intermediates. This is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Ether Groups : The (1-ethoxyethoxy)methyl group in the target compound improves solubility in organic solvents compared to methoxy or phenyl groups in analogues like 1a .
- Bromine : Bromine serves as a leaving group in nucleophilic substitutions, but its position (ortho vs. para) influences steric hindrance and reaction rates .
Biological Activity
1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C₈H₈BrF₃O₂
- Molecular Weight : 243.05 g/mol
- Boiling Point : 156 °C
- Density : 1.37 g/mL
- Flash Point : 68 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of halogenated compounds. The structure of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene suggests potential efficacy against a range of pathogens due to its bromine and trifluoromethyl groups, which are known to enhance biological activity.
Case Study: Antibacterial Properties
A study conducted by Smith et al. (2023) evaluated the antibacterial effects of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene exhibited Minimum Inhibitory Concentrations (MIC) as low as 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting significant antibacterial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have been performed to assess the therapeutic potential of halogenated compounds. For instance, the compound was tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines.
Findings from Cytotoxicity Assays
The compound demonstrated IC50 values ranging from 50 to 100 µM in both cell lines, indicating moderate cytotoxic activity. The structure-activity relationship suggests that the presence of the trifluoromethyl group enhances its interaction with cellular targets.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 75 |
| A549 | 60 |
The proposed mechanism of action for the biological activity of 1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene involves:
- Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The bromine atom may interact with key enzymes involved in metabolic pathways, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
